![molecular formula C19H19N3O2S2 B2457925 2-((2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)-1-morpholinoethanone CAS No. 496028-04-7](/img/structure/B2457925.png)
2-((2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)-1-morpholinoethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-((2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)-1-morpholinoethanone” is a chemical compound . It belongs to the class of organic compounds known as thienopyrimidines . Thienopyrimidines are polycyclic aromatic compounds containing a thiophene ring fused to a pyrimidine ring .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . A series of novel compounds incorporating a 5-cyano-4-methyl-2-phenyl-(thio)pyrimidine moiety were obtained by the intramolecular cyclization of 6-methylthio-pyrimidine, 6-(benzoylmethyl)thio-pyrimidine and 2-[(5-cyano-4-methyl-2-phenylpyrimidin-6-yl)thio]-3-dimethyl-amino-1-phenyl-prop-2-en-1-one with appropriate amines and enaminone compounds .Molecular Structure Analysis
The molecular structure of similar compounds has been established from their spectral data, elemental analysis, and X-ray crystal analysis . The structure of the new compounds was verified by spectroscopic methods .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, the compound “2-((2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)azanediyl)bis(ethan-1-ol)” has a molecular weight of 329.42, a density of 1.3±0.1 g/cm3, a boiling point of 511.5±50.0 °C at 760 mmHg, and a flash point of 263.1±30.1 °C .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
One of the prominent applications of derivatives related to "2-((2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)-1-morpholinoethanone" is in the field of cancer research. A study by Muhammad et al. (2017) synthesized new morpholine-based heterocycles, revealing that some compounds showed promising in vitro activity against human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cell lines, highlighting their potential as antitumor agents (Muhammad et al., 2017).
Antimicrobial and Antifungal Activities
Another significant area of application is in developing compounds with antimicrobial and antifungal properties. Patel and Patel (2017) synthesized 4-thiazolidinones and 2-azetidinones derivatives from chalcone, evaluating their antibacterial and antifungal activities. Their research suggests the potential of these derivatives in developing new antimicrobial agents, offering a pathway to combat various infections (Patel & Patel, 2017).
Imaging Agents for Parkinson's Disease
In the context of neurological disorders, specifically Parkinson's disease, Wang et al. (2017) discussed the synthesis of a new potential PET imaging agent. This compound, aimed at imaging LRRK2 enzyme activity, underscores the versatility of such molecules in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).
Synthesis and Characterization
On a more foundational level, research by Lei et al. (2017) focused on the synthesis and characterization of derivatives, providing insights into green synthetic methods and the structural basis for their biological activity. This research is crucial for understanding how these compounds can be synthesized more efficiently and their potential modifications for various applications (Lei et al., 2017).
Eigenschaften
IUPAC Name |
2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-13-20-18(25-12-17(23)22-7-9-24-10-8-22)15-11-16(26-19(15)21-13)14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKNRWXPJWYFGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=N1)SCC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide](/img/structure/B2457842.png)

![1,3-dimethyl-5-(propylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2457844.png)
![N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2457845.png)

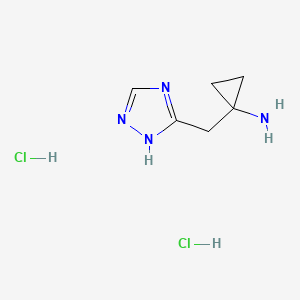

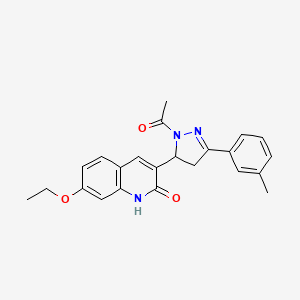
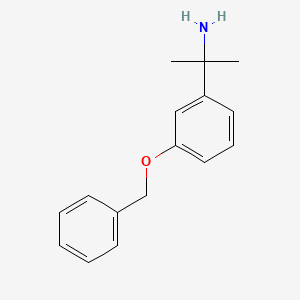
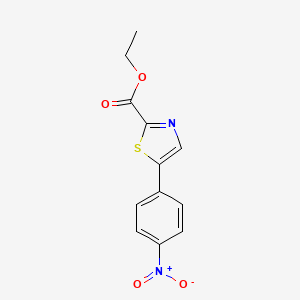
![2,3-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2457858.png)

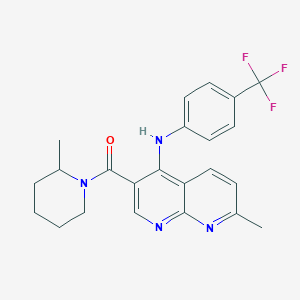
![N-(4-fluorophenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2457865.png)